3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE
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Overview
Description
3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with additional methyl and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE can be achieved through several synthetic routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and improved selectivity. For example, a continuous flow process using 4-methylbenzene-1,3-diamine and benzoic anhydride as starting materials has been developed, resulting in a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It serves as an intermediate in the synthesis of drug candidates and other pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features and applications.
3-Methyl-N-(3-methylphenyl)benzamide: Another benzamide derivative with comparable chemical properties.
Uniqueness
3-METHYL-N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo selective acylation and its use in continuous flow synthesis highlight its versatility and importance in various fields of research.
Properties
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-3-7-13(9-11)15(20)18-19-16(21)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVJLSUBLTXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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